molecular formula C9H17N5 B13479623 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine

Cat. No.: B13479623
M. Wt: 195.27 g/mol
InChI Key: NMZSHHUFCVLWJM-UHFFFAOYSA-N
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Description

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is a heterocyclic compound that contains both a triazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate piperazine derivative. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 1-(2-chloroethyl)piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Scientific Research Applications

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is unique due to the presence of both a triazole and a piperazine ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

1-[1-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C9H17N5/c1-8(9-11-7-12-13(9)2)14-5-3-10-4-6-14/h7-8,10H,3-6H2,1-2H3

InChI Key

NMZSHHUFCVLWJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NN1C)N2CCNCC2

Origin of Product

United States

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